molecular formula C35H45N9O8 B017726 Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide CAS No. 108318-36-1

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide

Cat. No.: B017726
CAS No.: 108318-36-1
M. Wt: 719.8 g/mol
InChI Key: YYKAYBHOSUTKDL-DTXPUJKBSA-N
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Description

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide: is a synthetic peptide compound with the molecular formula C35H45N9O8 and a molecular weight of 719.79 g/mol . This compound is often used in biochemical research due to its specific structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of tyrosine, lysine, and arginine using benzyloxycarbonyl (Cbz) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Cbz groups to yield the desired peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for efficient coupling and deprotection steps .

Chemical Reactions Analysis

Types of Reactions: Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide has several scientific research applications, including:

    Chemistry: Used as a substrate in enzyme kinetics studies to investigate protease activity.

    Biology: Employed in cell signaling studies to understand the role of specific peptides in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in targeting specific enzymes or pathways.

    Industry: Utilized in the development of diagnostic assays and biochemical reagents.

Mechanism of Action

The mechanism of action of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide involves its interaction with specific enzymes or receptors. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the nitroaniline moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition. The molecular targets and pathways involved depend on the specific enzyme or receptor being investigated .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of protecting groups and the presence of the nitroaniline moiety, which allows for spectrophotometric detection of enzymatic cleavage. This makes it particularly useful in enzyme kinetics studies and other biochemical assays .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKAYBHOSUTKDL-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910681
Record name N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108318-36-1
Record name Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108318361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Reactant of Route 2
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Reactant of Route 3
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Reactant of Route 4
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Reactant of Route 5
Reactant of Route 5
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Reactant of Route 6
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide

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